molecular formula C14H13NO3 B6314044 2-Benzyloxy-nicotinic acid methyl ester CAS No. 52513-17-4

2-Benzyloxy-nicotinic acid methyl ester

Cat. No.: B6314044
CAS No.: 52513-17-4
M. Wt: 243.26 g/mol
InChI Key: OHBQIOJOFOKYOT-UHFFFAOYSA-N
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Description

2-Benzyloxy-nicotinic acid methyl ester is a nicotinic acid derivative featuring a benzyloxy substituent at the 2-position and a methyl ester group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. For instance, it has been utilized as a precursor in the synthesis of antidiabetic derivatives, yielding compounds with melting points of 184–185°C when processed with methanol . Its structural framework combines aromatic (benzyloxy) and heterocyclic (nicotinic acid) components, which influence its reactivity and physical properties.

Properties

IUPAC Name

methyl 2-phenylmethoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQIOJOFOKYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-nicotinic acid methyl ester typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the protection of the hydroxyl group with a benzyl group. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which releases an electrophilic benzyl species upon warming .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and benzyl protection can be scaled up for industrial applications, using appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-nicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Benzyloxy-nicotinic acid methyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of nicotinic acid and benzyl alcohol. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include esters of benzoic and nicotinic acids with varying substituents. Below is a comparative analysis of their molecular properties and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications/Notes
2-Benzyloxy-nicotinic acid methyl ester C₁₄H₁₃NO₃ 259.26 (calc.) Benzyloxy (C₆H₅CH₂O), methyl ester 184–185 Antidiabetic precursor synthesis
2-(2-Methylbutyl)oxy-benzoic acid methyl ester C₁₃H₁₈O₃ 222.28 2-Methylbutyloxy, methyl ester N/A No specific bioactivity reported
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester C₉H₁₀ClNO₃ 215.64 Chloro, methoxy, methyl N/A Intermediate in agrochemical synthesis
5-Chloro-2-cyclohexyloxy-nicotinic acid C₁₂H₁₃ClNO₃ 269.69 Cyclohexyloxy, chloro 65–67 Derivative synthesis (m.p. 165–167°C)
Methyl 2-(2-phenylacetamido)benzoate C₁₆H₁₅NO₃ 269.30 Phenylacetamido, methyl ester N/A Potential drug intermediate

Substituent Effects on Physical and Chemical Properties

  • Benzyloxy vs. Alkyloxy Groups : The benzyloxy group in this compound introduces aromaticity, enhancing π-π stacking interactions and increasing melting points compared to aliphatic substituents (e.g., 2-methylbutyloxy in ). The bulkier cyclohexyloxy group in 5-chloro-2-cyclohexyloxy-nicotinic acid reduces crystallinity, yielding a lower melting point (65–67°C) .
  • Chloro and Methoxy Substituents : Electron-withdrawing groups like chloro (in ) increase reactivity in nucleophilic substitution, whereas methoxy groups (in ) enhance solubility via hydrogen bonding.
  • Amide vs.

Commercial and Regulatory Status

  • This compound is listed as discontinued by CymitQuimica , highlighting sourcing challenges. In contrast, analogs like methyl 2-(2-phenylacetamido)benzoate remain available for research .
  • Regulatory data for most compounds are sparse, though NIST-standardized references exist for simpler esters (e.g., 2-methoxy-benzoic acid derivatives ).

Biological Activity

2-Benzyloxy-nicotinic acid methyl ester (CAS Number: 52513-17-4) is a chemical compound derived from nicotinic acid, characterized by its benzyloxy group at the 2-position of the pyridine ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Density1.2±0.1 g/cm³
Boiling Point355.4±27.0 °C
Flash Point168.7±23.7 °C
LogP3.07

This compound interacts with various enzymes and cellular receptors, influencing several biochemical pathways:

  • Enzyme Interactions : The compound acts as a substrate for esterases, which hydrolyze the ester bond to release nicotinic acid and methanol. This interaction can modulate enzymatic activity, impacting metabolic processes.
  • Cellular Effects : It influences cell signaling pathways, particularly those involving nicotinic acid receptors, which can lead to alterations in gene expression related to cellular metabolism.
  • Molecular Mechanism : The compound binds to specific proteins and enzymes, altering their activity and potentially leading to therapeutic effects.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Effects : Similar to other nicotinic acid derivatives, it may possess neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .
  • Anticholinesterase Activity : Preliminary studies suggest potential inhibition of acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its potential therapeutic applications in inflammatory conditions .

Case Studies

  • Neuroprotective Study :
    • A study investigated the effects of various nicotinic acid derivatives on BV-2 microglial cells, revealing that compounds similar to this compound demonstrated significant neuroprotective effects at low concentrations (0.01 μM) by inhibiting inflammatory responses .
  • Enzyme Inhibition Research :
    • Another research focused on the inhibitory potency of related compounds against human recombinant AChE and butyrylcholinesterase (BChE). Results indicated that derivatives of nicotinic acid could retain substantial anticholinesterase activity, suggesting that this compound might also exhibit similar properties .

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